

Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in Photochemistry

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Compound of Interest

Compound Name: *Biphenyl-4-yl-p-tolyl-methanone*

Cat. No.: *B3052174*

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Introduction

Biphenyl-4-yl-p-tolyl-methanone, also known by its synonym 4-Methyl-4'-phenylbenzophenone, is an aromatic ketone that serves as a highly efficient Type II photoinitiator.^[1] Like other benzophenone derivatives, its photochemical activity is centered around the excitation of the carbonyl group, leading to the formation of a triplet state that can initiate chemical reactions, most notably polymerization. This document provides an overview of its photochemical applications, relevant physical and photophysical data (with illustrative examples from closely related compounds due to limited specific data for the title compound), and detailed experimental protocols for its use in a laboratory setting.

Aromatic ketones such as **Biphenyl-4-yl-p-tolyl-methanone** are classified as Type II photoinitiators. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which then rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state. This triplet state is the primary photoactive species. In the presence of a hydrogen donor, often a tertiary amine co-initiator or synergist, the excited ketone abstracts a hydrogen atom, generating a ketyl radical and an amine-derived radical. The latter is typically the species that initiates the polymerization of monomers, such as acrylates, in applications like UV curing of coatings, inks, and adhesives.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	([1,1'-Biphenyl]-4-yl)(p-tolyl)methanone	[1]
Synonyms	4-Methyl-4'-phenylbenzophenone	[1]
CAS Number	39148-55-5	[1]
Molecular Formula	C ₂₀ H ₁₆ O	[1]
Molecular Weight	272.35 g/mol	[1]
Appearance	White to off-white powder/crystals	
Melting Point	148-152 °C	

Photophysical Properties

Detailed photophysical data for **Biphenyl-4-yl-p-tolyl-methanone** are not readily available in the reviewed literature. However, the photophysical properties of the structurally similar and well-characterized 4-methylbenzophenone (MBP) and the parent compound benzophenone (BP) provide a strong basis for understanding its behavior. The introduction of the biphenyl group is expected to cause a slight red-shift (bathochromic shift) in the absorption spectrum compared to benzophenone.

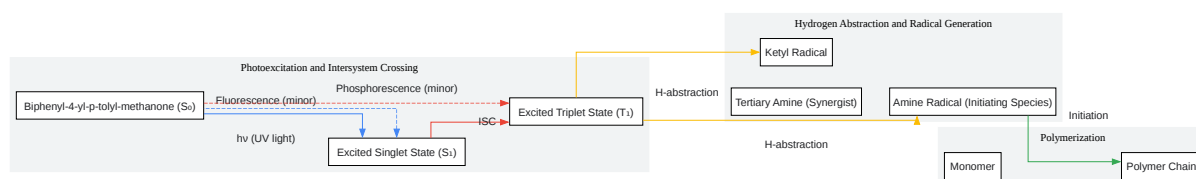
Table of Representative Photophysical Data for Related Compounds:

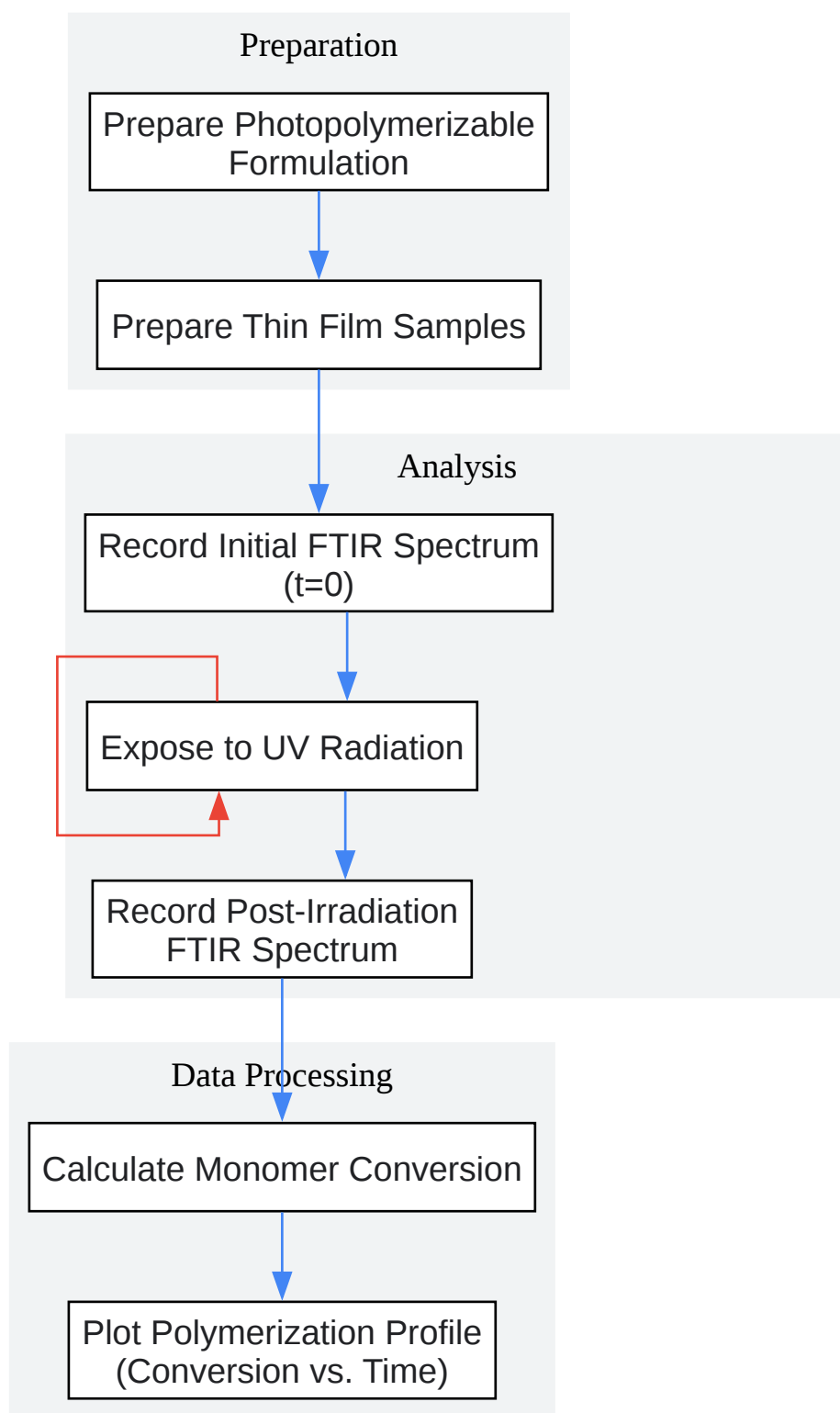
Parameter	4-Methylbenzophenone (MBP)	Benzophenone (BP)
λ_{max} (in cyclohexane)	~256 nm	~250 nm
Molar Absorptivity (ϵ) at λ_{max}	~18,000 M ⁻¹ cm ⁻¹	~20,000 M ⁻¹ cm ⁻¹
Triplet Energy (ET)	~69 kcal/mol	~69 kcal/mol
Intersystem Crossing Quantum Yield (Φ_{ISC})	~1.0	~1.0
Triplet Lifetime (τ_T) in Benzene	~5 μ s	~5 μ s

Note: This data is for illustrative purposes and is based on typical values for related benzophenone derivatives.

Photochemical Reaction Mechanism

The general mechanism for photoinitiation by a diaryl ketone like **Biphenyl-4-yl-p-tolyl-methanone** in the presence of a hydrogen-donating synergist (e.g., a tertiary amine, R'₂N-CH₂R'') is illustrated below.





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References

- 1. Benzophenone, 4-methyl-4'-phenyl- | C₂₀H₁₆O | CID 217661 - PubChem [pubchem.ncbi.nlm.nih.gov]
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